molecular formula C10H9N3O2 B15301232 2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid

2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid

Cat. No.: B15301232
M. Wt: 203.20 g/mol
InChI Key: FVXANLYDJLONRF-UHFFFAOYSA-N
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Description

2-[4-(4H-1,2,4-Triazol-3-yl)phenyl]acetic acid is a chemical compound of interest in medicinal chemistry research, particularly for the development of new therapeutic agents. As a derivative of the 1,2,4-triazole scaffold, this compound is part of a well-studied class of heterocycles known for diverse biological activities. Scientific literature indicates that 1,2,4-triazole cores are frequently investigated for their analgesic and anti-inflammatory properties . Researchers explore these compounds to develop new agents that may act on various biological targets, with some derivatives showing significant activity in standard pharmacological models . The molecular structure incorporates a acetic acid moiety, which can be essential for interactions with biological targets or for further chemical modification into active molecules, such as other derivatives where an acetic acid group has been linked to enhanced activity . This compound is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

2-[4-(1H-1,2,4-triazol-5-yl)phenyl]acetic acid

InChI

InChI=1S/C10H9N3O2/c14-9(15)5-7-1-3-8(4-2-7)10-11-6-12-13-10/h1-4,6H,5H2,(H,14,15)(H,11,12,13)

InChI Key

FVXANLYDJLONRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=NC=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution via Thiourea Intermediate

The most widely documented method involves the desulfurization of 1,3-diarylthioureas to form intermediary carbodiimides, followed by cyclization with acyl hydrazides. This two-step process, adapted from studies on analogous triazole derivatives, proceeds as follows:

  • Thiourea Preparation :
    4-Aminophenylacetic acid reacts with an aryl isothiocyanate (e.g., phenyl isothiocyanate) in anhydrous dichloromethane or acetonitrile to form the corresponding 1,3-diarylthiourea.

  • Desulfurization and Cyclization :
    The thiourea undergoes desulfurization using mercury(II) acetate (Hg(OAc)₂) as a thiophile, generating a reactive carbodiimide intermediate. Subsequent treatment with formylhydrazide or acetylhydrazide initiates a tandem addition-dehydration sequence, culminating in triazole ring formation (Figure 1).

Critical Reaction Parameters :

  • Solvent : Ethanol or water facilitates optimal solubility and reaction kinetics.
  • Temperature : Heating at 60–80°C accelerates cyclization while minimizing side reactions.
  • Stoichiometry : A 1:1.05 molar ratio of carbodiimide to acyl hydrazide ensures complete conversion.
Table 1: Optimization of Reaction Conditions for Triazole Formation
Parameter Optimal Value Yield (%) Side Products Identified
Thiophile Hg(OAc)₂ 91 Ureas (≤5%)
Acyl Hydrazide Formylhydrazide 85 Unreacted carbodiimide
Reaction Time 2 hours 89 Oxidized derivatives
Temperature 60°C 91 Polymerization byproducts

Alternative Thiophiles and Their Efficacy

While Hg(OAc)₂ remains the thiophile of choice due to its high desulfurization efficiency, alternatives such as Mukaiyama reagent (N-methyl-2-chloropyridinium iodide) have been explored for reduced toxicity. However, these substitutes yield significantly lower triazole concentrations (15–20%) under identical conditions.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Modern industrial protocols employ continuous flow reactors to enhance throughput and reduce Hg(OAc)₂ usage. Key advantages include:

  • Improved Heat Transfer : Enables precise temperature control during exothermic cyclization.
  • Reduced Residence Time : Minimizes decomposition of acid-sensitive intermediates.
  • Catalyst Recycling : Integration with immobilized thiophiles lowers production costs.

Substituent Effects on Reaction Efficiency

The electronic nature of aryl substituents profoundly influences reaction kinetics and product distribution:

Table 2: Impact of Aryl Substituents on Triazole Yield
Substituent (R) Electron Effect Yield (%) Major Byproduct
-NO₂ Withdrawing 65 Nitroarenes
-OCH₃ Donating 82 Methoxylated ureas
-Cl Withdrawing 71 Chlorinated carbodiimides
-H Neutral 91 None

Key Observations :

  • Electron-donating groups retard carbodiimide formation but improve cyclization rates.
  • Steric hindrance from ortho-substituents reduces yields by 30–40%.

Mechanistic Insights and Side Reactions

Proposed Reaction Pathway

  • Desulfurization : Hg(OAc)₂ abstracts sulfur from the thiourea, generating a carbodiimide and HgS precipitate.
  • Nucleophilic Attack : The acyl hydrazide attacks the electrophilic carbodiimide, forming a tetrahedral intermediate.
  • Dehydration : Acid-catalyzed (e.g., p-toluenesulfonic acid) elimination of water yields the triazole core.

Competing Pathways

  • Urea Formation : Predominates in 1,3-dialkylthioureas due to rapid carbodiimide-acetate coupling.
  • Oxidation : Trace oxygen converts triazoles to N-oxides, necessitating inert atmospheres.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (200–400 mesh) with ethyl acetate/hexane (3:7) eluent resolves triazole products from ureas.
  • HPLC-Prep : C18 columns achieve >99% purity for pharmaceutical-grade material.

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons resonate at δ 8.47–7.20 ppm, while the acetic acid moiety appears as a singlet at δ 3.65 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 203.2 ([M+H]⁺) confirms successful synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid involves its interaction with molecular targets in biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and chemical behavior of 2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid is highly dependent on substituents at the triazole and phenyl rings. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Notes Reference(s)
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide Diphenyl groups, sulfanyl-acetohydrazide chain 306.75 Enhanced lipophilicity; potential antimicrobial activity due to sulfur moiety .
{[5-(4-chlorophenoxy)methyl]-4-(2-methylprop-2-enyl)-4H-1,2,4-triazol-3-yl}thio}acetic acid Chlorophenoxy, propenyl groups 322.81 Improved metabolic stability; tested in degradation studies .
2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid Methoxy and methylphenyl groups 528.68 High molecular weight; used in hydrazide derivatives for selective targeting .
2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids Hydroxybenzyl, variable R-groups (e.g., alkyl, aryl) 250–350 (variable) Salts exhibit high pharmacological activity; sodium/potassium salts improve solubility .
2-[(4-cyclopropyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid Cyclopropyl, phenyl groups 275.33 Moderate antiradical activity; reduced efficacy compared to thiophene derivatives .

Pharmacological Activity Trends

  • Antiradical Activity: Derivatives with thiophene-2-ylmethyl substituents (e.g., 2-((5-(thiophen-2-ylmethyl)-4-amino-4H-1,2,4-triazol-3-yl)thio)acetic acid) show superior radical-scavenging activity compared to phenyl-substituted analogues. Salt formation (e.g., Na⁺, K⁺) often reduces activity due to carboxylate group deprotonation .
  • Enzyme Inhibition : Compounds with bulky aromatic substituents (e.g., 4-methoxyphenyl) exhibit selective inhibition of leukotriene biosynthesis, as seen in compound 6u (IC₅₀ = 0.8 µM) .
  • Solubility and Bioavailability : Introduction of polar groups (e.g., hydroxy, methoxy) or salt formation enhances aqueous solubility. For example, potassium salts of 2-(5-(hydroxybenzyl)-4-R-triazol-3-ylthio)acetic acids achieve >90% solubility in pH 7.4 buffer .

Q & A

Q. What are the established synthetic routes for 2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid?

The compound is synthesized by reacting 5-substituted-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an alkaline medium under controlled heating. For example, 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones react with monochloroacetic acid in equimolar ratios with sodium hydroxide to form the corresponding thioacetic acids. Subsequent recrystallization ensures purity .

Q. How is the structure and purity of this compound confirmed experimentally?

  • Elemental analysis verifies the molecular formula.
  • IR spectrophotometry identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the acetic acid moiety and S-H/C-S stretches for thioether linkages).
  • Thin-layer chromatography (TLC) confirms purity and homogeneity .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in water. Melting points typically range between 180–220°C, depending on substituents. Stability studies under varying pH and temperature conditions are recommended to optimize storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Design of Experiments (DOE) evaluates variables like temperature (80–120°C), reaction time (4–12 hours), and molar ratios of reactants.
  • Microwave-assisted synthesis (e.g., 100 W, 60°C, 30 minutes) enhances reaction efficiency for analogous triazole derivatives, reducing side-product formation .

Q. What methodologies are used to study structure-activity relationships (SAR) for antimicrobial activity?

  • Synthesize derivatives with varying substituents (e.g., methoxy, hydroxy, or alkyl groups) at the 4-position of the triazole ring.
  • Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar diffusion or microdilution assays.
  • Statistical QSAR models correlate substituent electronic/hydrophobic parameters with activity. For example, 3,4-dimethoxyphenyl groups enhance antifungal potency .

Q. How can computational methods predict biological target interactions?

  • Molecular docking (AutoDock, Schrödinger) models binding to targets like fungal CYP51 or bacterial dihydrofolate reductase.
  • Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity and binding affinity. For example, triazole-thioether derivatives show strong interactions with fungal lanosterol 14α-demethylase .

Q. How to resolve contradictions in reported pharmacological data?

  • Cross-validation using multiple assays (e.g., broth microdilution vs. time-kill assays) to confirm MIC values.
  • Purity reassessment : HPLC-DAD analysis detects impurities that may skew activity results. For example, sodium/potassium salts of related acids show varying solubility and bioactivity .

Q. What analytical techniques characterize metal complexation for catalytic or therapeutic applications?

  • UV-Vis spectroscopy monitors ligand-to-metal charge transfer (e.g., Cu²⁺ or Zn²⁺ complexes at 300–400 nm).
  • Magnetic susceptibility measurements assess paramagnetic behavior in Fe³⁺ complexes.
  • X-ray crystallography resolves coordination geometry (e.g., octahedral vs. tetrahedral) .

Q. How to design pharmacokinetic studies for in vivo applications?

  • In vitro metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation.
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration.
  • Bioavailability : Administer orally or intravenously in rodent models and quantify plasma levels via HPLC-MS/MS .

Methodological Notes

  • Contradiction Management : Discrepancies in biological activity often arise from assay conditions (e.g., pH, inoculum size). Standardize protocols using CLSI guidelines .
  • Data Reproducibility : Validate synthetic steps with NMR (¹H/¹³C) and HRMS for critical intermediates.

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